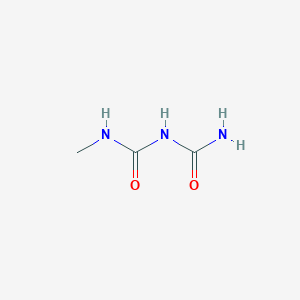

Methylbiuret

カタログ番号 B8784515

Key on ui cas rn:

6937-91-3

分子量: 117.11 g/mol

InChIキー: ARXFNPUIMZCMPW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04239753

Procedure details

A reaction mixture consisting of 70.2 gm. (0.6 mole) of the 1-methylbiuret prepared in Part A above, 3.5 l. absolute ethanol, and 200 ml. benzene is heated to the reflux temperature with stirring in a 5-l., three-necked flask fitted with a reflux condenser, a stirrer, and thermometer. A top of the condenser is fitted with a nitrogen outlet, but no water is run through the condenser. After removing the nitrogen outlet, 200 ml. of the medium is allowed to distill through the condenser. The reaction mixture is then cooled to 60° C., before 28 gm. (1.2 mole) of sodium metal is added slowly over an interval of five (5) minutes. A white solid precipitates, but stirring is continued until all the sodium is dissolved. At this point, 104 gm. (1.4 mole) of ethyl formate is added in one portion and the reaction mixture is again heated to the reflux temperature (about 75° C.) and refluxed for three (3) hours. The reaction mixture is cooled to about 30° C. and hydrogen chloride gas is blown over the surface until an acid pH is attained. The reaction mixture is again heated at the reflux temperature for 15 minutes. The hot mixture is filtered through a diatomaceous earth filter and the filter is washed with hot ethanol. The filtrate and washings are concentrated to a volume of 200 to 300 ml. by removing medium by evaporation under reduced pressure. The concentrate is cooled to 5° C. and set aside at that temperature for several hours for crystallization. The crystals are collected on a filter and washed with cold ethanol. After, drying the crystals under reduced pressure there is obtained 69 gm. (90% yield) of 1-methyl-5-azauracil having a melting range from 200° to 205° C. A sample recrystallized three times from ethanol has a melting point of 213° to 214° C.

[Compound]

Name

5-l

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( 5 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( 3 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][NH:2][C:3]([NH:5][C:6]([NH2:8])=[O:7])=[O:4].[Na].[CH:10](OCC)=O.Cl>O.C1C=CC=CC=1.C(O)C>[CH3:1][N:2]1[CH:10]=[N:8][C:6](=[O:7])[NH:5][C:3]1=[O:4] |^1:8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.6 mol

|

|

Type

|

reactant

|

|

Smiles

|

CNC(=O)NC(=O)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

[Compound]

|

Name

|

5-l

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

1.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

[Compound]

|

Name

|

( 5 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

1.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)OCC

|

Step Six

[Compound]

|

Name

|

( 3 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

, three-necked flask fitted with a reflux condenser, a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A top of the condenser is fitted with a nitrogen outlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removing the nitrogen outlet, 200 ml

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill through the condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white solid precipitates

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is again heated to the reflux temperature (about 75° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled to about 30° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is again heated at the reflux temperature for 15 minutes

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hot mixture is filtered through a diatomaceous earth

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter is washed with hot ethanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate and washings are concentrated to a volume of 200 to 300 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by removing medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporation under reduced pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The concentrate is cooled to 5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set aside at that temperature for several hours for crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals are collected on

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a filter

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After, drying the crystals under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

there is obtained 69 gm

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C(=O)NC(=O)N=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |